2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,3-dimethylpiperidin-4-yl]acetic acid
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Overview
Description
This compound is a derivative of 9H-Fluoren-9-ylmethoxycarbonyl (Fmoc), which is commonly used in peptide synthesis . The Fmoc group is a protective group for amines in peptide synthesis, and it can be removed under mild basic conditions .
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a six-membered ring with one nitrogen atom . The Fmoc group is attached to one of the nitrogen’s hydrogen atoms, and the acetic acid moiety is attached to a carbon atom on the piperidine ring .Chemical Reactions Analysis
In the context of peptide synthesis, the Fmoc group can be removed by treatment with a base such as piperidine, revealing the free amine . This allows the amino acid to react with the next amino acid in the sequence. The exact reactions this compound would undergo would depend on the conditions and the other compounds present.Scientific Research Applications
Protection of Hydroxy-Groups
The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a key component of this compound, is utilized for protecting hydroxy-groups in various chemical syntheses. It can be conveniently removed while keeping other base-labile protecting groups intact (Gioeli & Chattopadhyaya, 1982).
Synthesis of Hydroxamic Acids
This compound is instrumental in synthesizing structurally diverse N-substituted hydroxamic acids, a process involving efficient condensation with phenoxymethyl polystyrene (Mellor & Chan, 1997).
Oligomer Synthesis
It has been used in the synthesis of oligomers derived from amide-linked neuraminic acid analogues, contributing significantly to the field of oligomer chemistry (Gregar & Gervay-Hague, 2004).
Facilitating Solid-Phase Peptide Synthesis
The compound plays a role in solid-phase peptide synthesis, especially as a precursor for C-terminal amide and as a cleavage reagent (Funakoshi et al., 1988).
Development of Environmentally Sensitive Fluorophores
It's used in creating environmentally sensitive fluorophores, offering advantages like short reaction times, excellent yields, and facilitating the formation of C–C and C–N bonds (Hussein et al., 2019).
Structural Analysis of Protected Amino Acids
This compound aids in understanding the structure of fluoren-9-ylmethoxycarbonyl-protected amino acids, leading to insights into their conformation and bonding (Yamada et al., 2009).
Understanding Conformational Equilibria
Research involving derivatives of this compound has enhanced the understanding of conformational equilibria in organic molecules (Nishida et al., 1988).
Mechanism of Action
As a derivative of an Fmoc-protected amino acid, this compound doesn’t have a biological mechanism of action per se. Instead, its role is in the chemical synthesis of peptides. The Fmoc group protects the amine of the amino acid during synthesis, preventing it from reacting until the appropriate step .
Future Directions
Properties
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)-3,3-dimethylpiperidin-4-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO4/c1-24(2)15-25(12-11-16(24)13-22(26)27)23(28)29-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,16,21H,11-15H2,1-2H3,(H,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIJWVQATDTXJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCC1CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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